molecular formula C13H19NO B2751131 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one CAS No. 2320574-48-7

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one

Cat. No.: B2751131
CAS No.: 2320574-48-7
M. Wt: 205.301
InChI Key: JCOYBPTYGNSCLG-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-methylene-8-azabicyclo[321]octan-8-yl)pent-4-en-1-one is a complex organic compound featuring a bicyclic structure with a methylene bridge and a pentenone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene reacts with a dienophile to form the bicyclic structure.

    Introduction of the Methylene Group: The methylene group is introduced via a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the methylene bridge.

    Attachment of the Pentenone Side Chain: The pentenone side chain is attached through a Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency, employing continuous flow reactors for better control over reaction conditions, and implementing purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methylene bridge or the pentenone side chain, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or nucleophiles in the presence of a base.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its ability to interact with neurotransmitter receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

    Tropane Alkaloids: Compounds like atropine and cocaine share a similar bicyclic structure but differ in their functional groups and biological activities.

    Bicyclic Amines: Compounds such as 1-azabicyclo[2.2.2]octane have a similar core structure but lack the methylene bridge and pentenone side chain.

Uniqueness: 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one is unique due to its specific combination of a methylene bridge and a pentenone side chain, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of 1-((1R,5S)-3-methylene-8-azabicyclo[321]octan-8-yl)pent-4-en-1-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-3-4-5-13(15)14-11-6-7-12(14)9-10(2)8-11/h3,11-12H,1-2,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOYBPTYGNSCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1C2CCC1CC(=C)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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